molecular formula C10H8O2 B2876157 2-[(2S)-oxiran-2-yl]-1-benzofuran CAS No. 343614-08-4

2-[(2S)-oxiran-2-yl]-1-benzofuran

Cat. No.: B2876157
CAS No.: 343614-08-4
M. Wt: 160.172
InChI Key: MUQQXMHGCGKNTL-JTQLQIEISA-N
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Description

2-[(2S)-oxiran-2-yl]-1-benzofuran is a chemical compound with the molecular formula C10H8O2 It is characterized by the presence of an oxirane (epoxide) ring attached to a benzofuran structure

Scientific Research Applications

2-[(2S)-oxiran-2-yl]-1-benzofuran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of specialty chemicals and materials.

Future Directions

The future directions for research on “2-[(2S)-oxiran-2-yl]-1-benzofuran” could involve further exploration of its synthesis, reactivity, and potential applications. Given the biological activity of many benzofuran compounds, it could also be interesting to investigate its potential biological activity and possible uses in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-oxiran-2-yl]-1-benzofuran typically involves the reaction of benzofuran with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid, to introduce the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-oxiran-2-yl]-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted benzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions result in various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 2-[(2S)-oxiran-2-yl]-1-benzofuran involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(2R)-oxiran-2-yl]-1-benzofuran: The enantiomer of 2-[(2S)-oxiran-2-yl]-1-benzofuran.

    2-[(2S)-oxiran-2-yl]-1-naphthofuran: Similar structure but with a naphthalene ring instead of a benzene ring.

    2-[(2S)-oxiran-2-yl]-1-thiophene: Similar structure but with a thiophene ring instead of a benzene ring.

Uniqueness

This compound is unique due to its specific combination of an oxirane ring and a benzofuran structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(2S)-oxiran-2-yl]-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-4-8-7(3-1)5-9(12-8)10-6-11-10/h1-5,10H,6H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQQXMHGCGKNTL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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